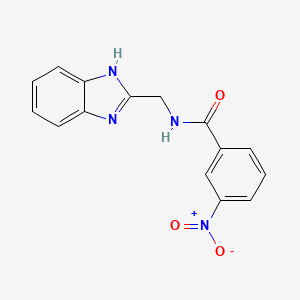![molecular formula C12H18ClNO3 B2601415 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride CAS No. 1485764-97-3](/img/structure/B2601415.png)
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a chemical compound with the CAS Number: 1485764-97-3 . It has a molecular weight of 259.73 . The IUPAC name for this compound is (1-(3-methoxyphenyl)ethyl)alanine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is 1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 259.73 .Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Packing
Research has highlighted the significance of molecular interactions in the crystal packing of compounds related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. For instance, the study by Zhang, Wu, and Zhang (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the role of rare N⋯π and O⋯π interactions, along with hydrogen bonds, in forming crystal structures. This illustrates the complex intermolecular forces that influence the crystallization and structural properties of such compounds CrystEngComm, 13, 4496-4499.
Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, and Copley (2013) characterized polymorphic forms of a pharmaceutical compound closely related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. Their research utilized spectroscopic and diffractometric techniques to identify challenges in analytical and physical characterization, highlighting the importance of understanding polymorphism in the development of pharmaceuticals Crystal Growth & Design, 13, 5353-5367.
Modification of Hydrogels for Medical Applications
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research demonstrated the potential of amine-modified polymers in enhancing the swelling behavior and thermal stability of hydrogels, suggesting applications in medical and pharmaceutical fields Arabian Journal for Science and Engineering, 41, 2199-2209.
Corrosion Inhibition
Research by Herrag et al. (2010) on new diamine derivatives, including structures related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study emphasizes the potential of such compounds in protecting industrial materials from corrosion, offering insights into the design of more efficient inhibitors Corrosion Science, 52, 3042-3051.
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADNGNAGRNIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)

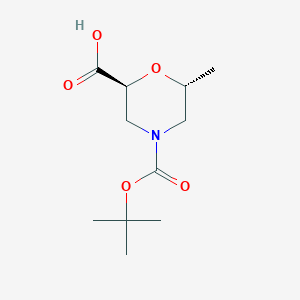
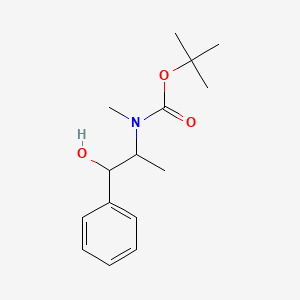
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)
![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)
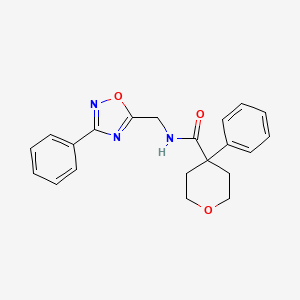
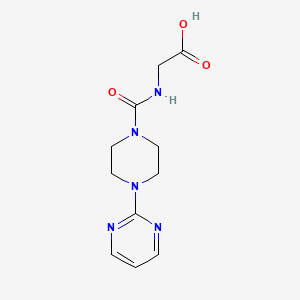
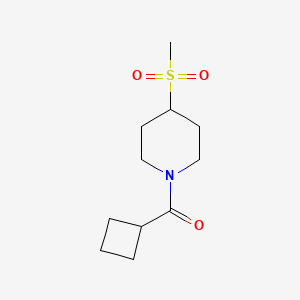
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)
